molecular formula C19H23N3O4S2 B10870899 2-(Cyclohexylamino)-2-oxoethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate

2-(Cyclohexylamino)-2-oxoethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate

Cat. No.: B10870899
M. Wt: 421.5 g/mol
InChI Key: SKOHMVVUCMLWJQ-UHFFFAOYSA-N
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Description

2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE is a complex organic compound that features a benzothiazole moiety, a cyclohexylamino group, and an oxoethyl acetate group

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C19H23N3O4S2/c23-16(20-13-6-2-1-3-7-13)10-26-18(25)12-27-11-17(24)22-19-21-14-8-4-5-9-15(14)28-19/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,20,23)(H,21,22,24)

InChI Key

SKOHMVVUCMLWJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)CSCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then reacted with an appropriate oxoethyl acetate derivative. The cyclohexylamino group is introduced through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The cyclohexylamino group can enhance the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL ACETATE
  • 2-(CYCLOHEXYLAMINO)-2-OXOETHYL ACETATE
  • 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL SULFANYL ACETATE

Uniqueness

2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzothiazole and cyclohexylamino groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

2-(Cyclohexylamino)-2-oxoethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate is a complex organic compound that integrates cyclohexylamine and benzothiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C19H23N3O4S2C_{19}H_{23}N_{3}O_{4}S^{2}, indicating a sophisticated arrangement of functional groups that may contribute to its biological efficacy. The presence of both cyclohexyl and benzothiazole structures is significant, as these groups are often associated with various pharmacological properties.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activity. The following sections detail its potential effects based on current research.

Antitumor Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit antitumor properties. A study highlighted the effectiveness of related benzothiazole compounds against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds similar to this compound showed IC50 values in the micromolar range against lung cancer cell lines (A549, HCC827) .

CompoundCell LineIC50 (μM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11
2-(Cyclohexylamino)-2-oxoethyl ...N/AN/A

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli exhibited promising results, suggesting that this compound may possess similar antimicrobial properties .

The mechanism by which these compounds exert their effects is believed to involve interactions with cellular targets such as DNA and proteins involved in cell proliferation and survival. Studies have shown that benzothiazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .

Case Studies

Several case studies have been conducted focusing on related compounds:

  • Study on Antitumor Efficacy : A series of benzothiazole derivatives were synthesized and tested for their antitumor activities in both 2D and 3D cell cultures. Results indicated a higher efficacy in 2D cultures compared to 3D formats, which may reflect differences in cellular microenvironments .
  • Antimicrobial Testing : In another study, various benzothiazole compounds were evaluated for their antibacterial properties using broth microdilution methods. Compounds demonstrated significant inhibition against tested strains, reinforcing the potential for therapeutic applications .

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